molecular formula C6H3ClF3N3O3 B13217384 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B13217384
M. Wt: 257.55 g/mol
InChI Key: XCZOAWJTIZRAAR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H3ClF3N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride.

    Substitution: The carbonyl chloride group can be substituted with other nucleophiles, resulting in the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H3ClF3N3O3

Molecular Weight

257.55 g/mol

IUPAC Name

2-methyl-4-nitro-5-(trifluoromethyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C6H3ClF3N3O3/c1-12-3(5(7)14)2(13(15)16)4(11-12)6(8,9)10/h1H3

InChI Key

XCZOAWJTIZRAAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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